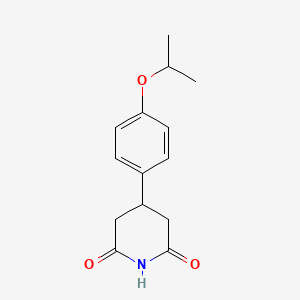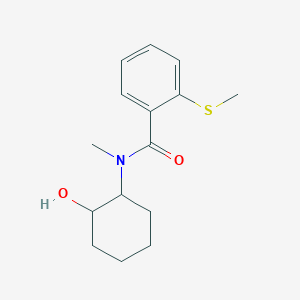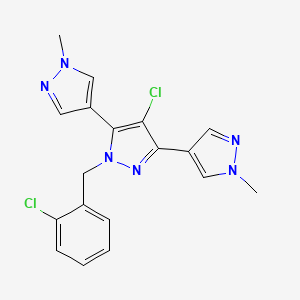
4-(4-isopropoxyphenyl)-2,6-piperidinedione
Übersicht
Beschreibung
4-(4-isopropoxyphenyl)-2,6-piperidinedione, also known as IPPD, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. IPPD is a piperidinedione derivative that exhibits antioxidant properties and has been studied for its potential use in pharmaceuticals, cosmetics, and food industries.
Wirkmechanismus
4-(4-isopropoxyphenyl)-2,6-piperidinedione exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to protect neuronal cells from oxidative stress-induced damage and to improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
4-(4-isopropoxyphenyl)-2,6-piperidinedione has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in these models. In addition, 4-(4-isopropoxyphenyl)-2,6-piperidinedione has been shown to have a protective effect on the liver and to reduce the risk of liver damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-isopropoxyphenyl)-2,6-piperidinedione is its antioxidant properties, which make it useful in studying oxidative stress-related diseases and their potential treatments. However, one limitation of 4-(4-isopropoxyphenyl)-2,6-piperidinedione is its potential toxicity, which must be carefully considered in any experiments involving its use.
Zukünftige Richtungen
1. Further studies are needed to fully understand the mechanism of action of 4-(4-isopropoxyphenyl)-2,6-piperidinedione and its potential use in the treatment of neurodegenerative diseases.
2. Studies are needed to determine the optimal dosage and administration of 4-(4-isopropoxyphenyl)-2,6-piperidinedione for its potential use in pharmaceuticals, cosmetics, and food industries.
3. Further research is needed to determine the long-term safety and toxicity of 4-(4-isopropoxyphenyl)-2,6-piperidinedione.
4. Studies are needed to explore the potential use of 4-(4-isopropoxyphenyl)-2,6-piperidinedione in other fields, such as agriculture and environmental science.
In conclusion, 4-(4-isopropoxyphenyl)-2,6-piperidinedione, or 4-(4-isopropoxyphenyl)-2,6-piperidinedione, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. 4-(4-isopropoxyphenyl)-2,6-piperidinedione exhibits antioxidant properties and has been studied for its potential use in pharmaceuticals, cosmetics, and food industries. Further research is needed to fully understand the mechanism of action of 4-(4-isopropoxyphenyl)-2,6-piperidinedione and its potential use in these fields.
Wissenschaftliche Forschungsanwendungen
4-(4-isopropoxyphenyl)-2,6-piperidinedione has been extensively studied for its antioxidant properties and its potential use in various applications. In the pharmaceutical industry, 4-(4-isopropoxyphenyl)-2,6-piperidinedione has been studied for its potential use as a neuroprotective agent and as a treatment for oxidative stress-related diseases such as Alzheimer's and Parkinson's. In the cosmetics industry, 4-(4-isopropoxyphenyl)-2,6-piperidinedione has been studied for its potential use as an anti-aging agent due to its antioxidant properties. In the food industry, 4-(4-isopropoxyphenyl)-2,6-piperidinedione has been studied for its potential use as a food preservative due to its ability to inhibit lipid peroxidation.
Eigenschaften
IUPAC Name |
4-(4-propan-2-yloxyphenyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-12-5-3-10(4-6-12)11-7-13(16)15-14(17)8-11/h3-6,9,11H,7-8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKVCIZEWQOGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4665177.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4665196.png)
![8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4665205.png)
![1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B4665207.png)

![4-[2-(4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4665217.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4665221.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4665228.png)
![2-(benzylthio)-4-(4-hydroxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4665231.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4665233.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4665246.png)
